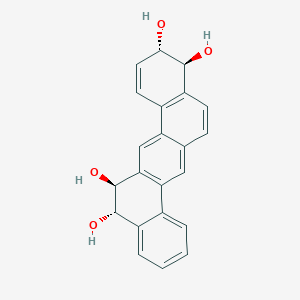
Amediplase
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amediplase is a thrombolytic agent that has been developed for the treatment of acute ischemic stroke. It is a genetically engineered protein that has been designed to dissolve blood clots in the brain, which can cause a stroke. Amediplase is a promising drug that has the potential to revolutionize the treatment of stroke, which is one of the leading causes of death and disability worldwide.
作用机制
Amediplase works by converting plasminogen, an inactive protein in the blood, into plasmin, an active enzyme that dissolves blood clots. Amediplase specifically targets the blood clots in the brain, which can cause a stroke. By dissolving these blood clots, amediplase can restore blood flow to the affected area of the brain, which can prevent further damage and improve outcomes for patients.
生化和生理效应
Amediplase has a number of biochemical and physiological effects on the body. It increases the activity of plasmin, which can lead to the dissolution of blood clots. It also activates the fibrinolytic system, which helps to prevent the formation of new blood clots. Amediplase can also increase blood flow to the affected area of the brain, which can improve outcomes for patients.
实验室实验的优点和局限性
Amediplase has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific drug that targets blood clots in the brain. This makes it an ideal drug for studying the mechanisms of stroke and the effects of thrombolytic agents. However, one limitation is that it can be difficult to produce and purify the protein for use in experiments.
未来方向
There are a number of future directions for the development and use of amediplase. One direction is to optimize the dosing and administration of the drug to improve outcomes for patients. Another direction is to develop new formulations of the drug that can be administered more easily and effectively. Additionally, researchers are exploring the use of amediplase in other conditions, such as pulmonary embolism and deep vein thrombosis.
In conclusion, amediplase is a promising drug that has the potential to revolutionize the treatment of stroke. It is a highly specific drug that targets blood clots in the brain and has been shown to be safe and effective in clinical trials. While there are still challenges to overcome, the future looks bright for the development and use of amediplase.
合成方法
Amediplase is synthesized using recombinant DNA technology. The gene that codes for the protein is inserted into a host cell, which then produces the protein. The protein is then purified and formulated into a drug that can be administered to patients.
科学研究应用
Amediplase has been extensively studied in preclinical and clinical trials. In preclinical studies, amediplase has been shown to effectively dissolve blood clots in animal models of stroke. In clinical trials, amediplase has been shown to be safe and effective in patients with acute ischemic stroke.
属性
CAS 编号 |
151912-11-7 |
|---|---|
产品名称 |
Amediplase |
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI 键 |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
其他 CAS 编号 |
151910-75-7 |
同义词 |
amediplase CGP 42935 K2tu-PA MEN 9036 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)
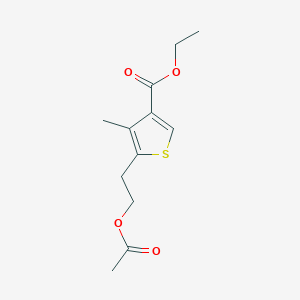
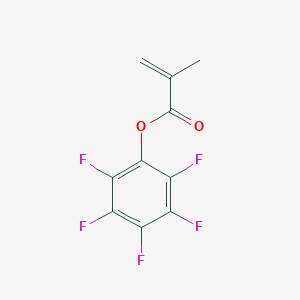
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
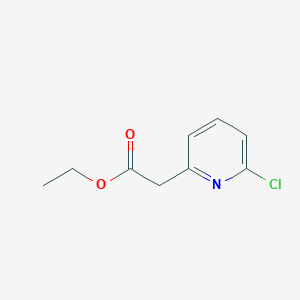
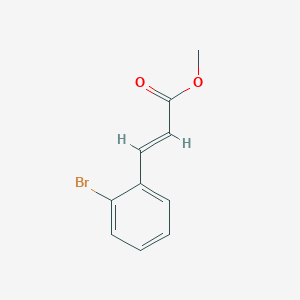
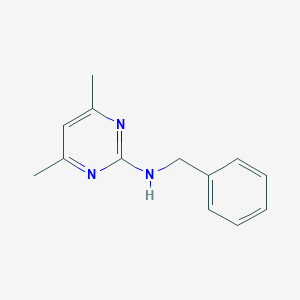
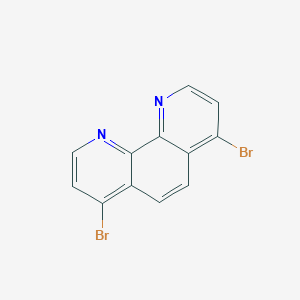
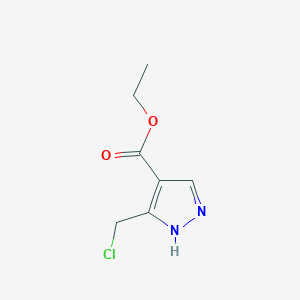
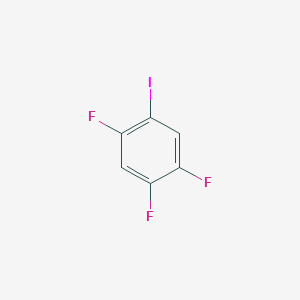
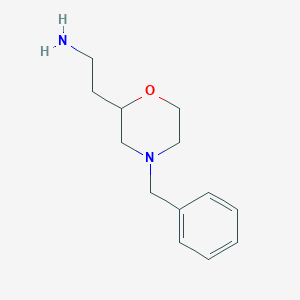
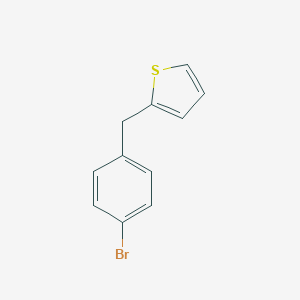
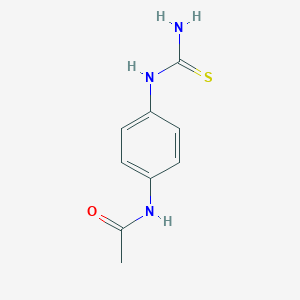
![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)